Methyl 5-{[(3-bromophenyl)carbonyl]amino}-4-carbamoyl-3-methylthiophene-2-carboxylate
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Overview
Description
Methyl 5-{[(3-bromophenyl)carbonyl]amino}-4-carbamoyl-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group, a carbamoyl group, and a methyl ester group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(3-bromophenyl)carbonyl]amino}-4-carbamoyl-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of cyclization reactions involving sulfur-containing precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Friedel-Crafts acylation reaction, where a bromobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate or a carbamoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(3-bromophenyl)carbonyl]amino}-4-carbamoyl-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-{[(3-bromophenyl)carbonyl]amino}-4-carbamoyl-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Methyl 5-{[(3-bromophenyl)carbonyl]amino}-4-carbamoyl-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the carbamoyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: A simpler thiophene derivative with similar structural features.
Methyl 5-{[(4-chlorophenyl)carbonyl]amino}-4-carbamoyl-3-methylthiophene-2-carboxylate: A compound with a chlorophenyl group instead of a bromophenyl group.
Uniqueness
Methyl 5-{[(3-bromophenyl)carbonyl]amino}-4-carbamoyl-3-methylthiophene-2-carboxylate is unique due to the presence of the bromophenyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of functional groups in this compound makes it a versatile molecule for various applications in research and industry.
Properties
Molecular Formula |
C15H13BrN2O4S |
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Molecular Weight |
397.2 g/mol |
IUPAC Name |
methyl 5-[(3-bromobenzoyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C15H13BrN2O4S/c1-7-10(12(17)19)14(23-11(7)15(21)22-2)18-13(20)8-4-3-5-9(16)6-8/h3-6H,1-2H3,(H2,17,19)(H,18,20) |
InChI Key |
GSKVPHCLLPCCFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)Br)C(=O)OC |
Origin of Product |
United States |
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